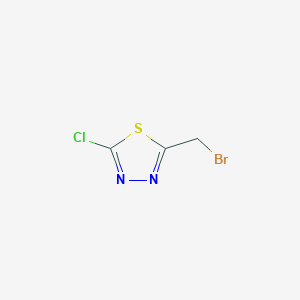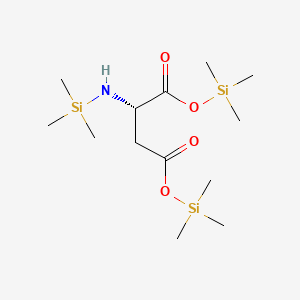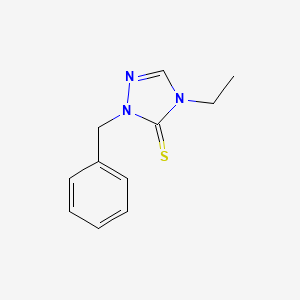
1-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyl hydrazine with ethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. The thione group could play a role in binding to metal ions or other molecular targets, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-1H-1,2,4-triazole-5(4H)-thione: Lacks the ethyl group, which might affect its chemical properties and biological activities.
4-Ethyl-1H-1,2,4-triazole-5(4H)-thione: Lacks the benzyl group, which could influence its solubility and reactivity.
1-Benzyl-4-methyl-1H-1,2,4-triazole-5(4H)-thione: Similar structure with a methyl group instead of an ethyl group, potentially affecting its steric and electronic properties.
Uniqueness
1-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the triazole and thione functionalities makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H13N3S |
|---|---|
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
2-benzyl-4-ethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H13N3S/c1-2-13-9-12-14(11(13)15)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clave InChI |
CUYQXNMTIGDUCP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NN(C1=S)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


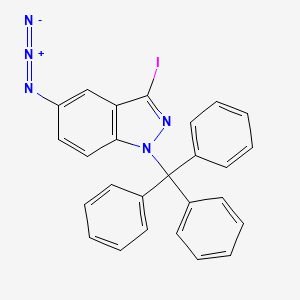


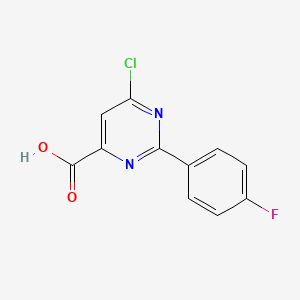
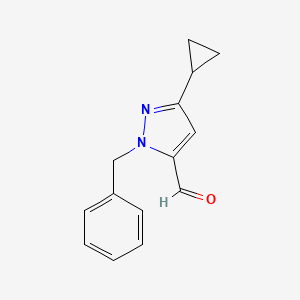
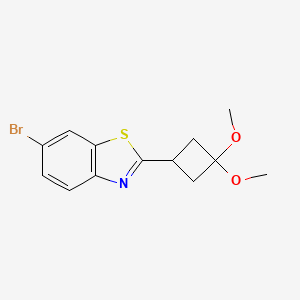
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)
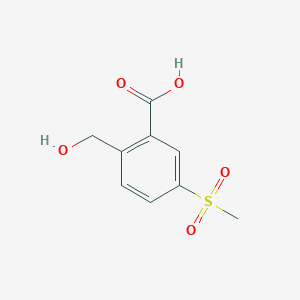
![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
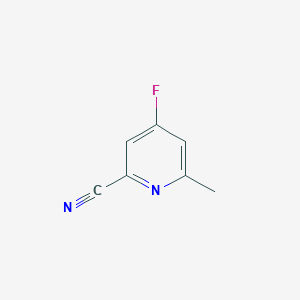
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
